molecular formula C11H8N2O B2893793 Pyridin-3-yl(pyridin-4-yl)methanone CAS No. 56970-93-5

Pyridin-3-yl(pyridin-4-yl)methanone

Cat. No.: B2893793
CAS No.: 56970-93-5
M. Wt: 184.198
InChI Key: PKNBEXFZRUHWSZ-UHFFFAOYSA-N
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Description

Pyridin-3-yl(pyridin-4-yl)methanone , also known as (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone , is a heterocyclic compound with an intriguing structure. It combines a pyridine ring (pyridin-4-yl) and a pyrimidine moiety (2-aminopyrimidin-4-yl) linked through a methanone functional group. This compound has garnered interest due to its potential biological activities, especially as a protein kinase inhibitor .


Synthesis Analysis

The synthesis of this compound involves several steps. One approach reported in the literature is the opening of the central pyrido[3,4-g]quinazoline ring to yield the desired (pyridin-4-yl)(pyrimidin-4-yl)methane derivatives. These derivatives are prepared from the corresponding ketone precursor. Grignard reagents play a crucial role in the synthetic pathway. The overall goal is to explore the impact of planarity on protein kinase inhibitory potency within this series .


Molecular Structure Analysis

The molecular structure of This compound features a fused pyridine-pyrimidine system. The planarity of this tricyclic scaffold is essential for maintaining its protein kinase inhibitory activity. Key substituents at the 10-position, as well as the pyrimidine and pyridine moieties, contribute to interactions with targeted protein kinases .


Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, its synthesis often includes Grignard reactions, cyclization, and ketone reduction. Researchers have explored modifications to the central ring system to optimize biological activity. Understanding the reactivity of this compound is crucial for designing derivatives with improved properties .


Physical and Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point of approximately 95°C .
  • NMR Spectra : Proton and carbon-13 NMR spectra provide insights into the compound’s structural features. For instance, the presence of aromatic protons and methyl groups can be observed .

Scientific Research Applications

Synthesis of Derivatives

  • Aryl(3-isocyanopyridin-4-yl)methanones, derived from pyridin-3-amine, react with aryl Grignard reagents to form 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols and their acetates, which are significant in synthetic chemistry (Kobayashi et al., 2011).

Antimicrobial Activity

  • Certain derivatives, like (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, show promising antimicrobial properties comparable to standard drugs like ciprofloxacin and fluconazole (Satyender Kumar et al., 2012).

Novel Compound Synthesis

  • A three-step procedure has been developed for synthesizing 3-aryl-2-sulfanylthienopyridines, indicating the versatility of pyridin-3-yl(pyridin-4-yl)methanone in synthesizing complex organic compounds (Kobayashi et al., 2013).

Unexpected Products in Reactions

  • Research on the condensation of 2-acetylpyridine and 2-formylpyridine led to the discovery of several unexpected products, expanding the understanding of chemical reactions involving this compound (R. Rusnac et al., 2020).

Structural Analyses and Molecular Properties

  • Studies on (3-amino-substituted-thieno[2,3-b] pyridine-2-yl)pyridine/quinolin-2-yl)(phenyl)methanones revealed insights into their electronic absorption and fluorescence properties, contributing to the understanding of molecular interactions in similar compounds (I. A. Z. Al-Ansari, 2016).

Chiral Intermediate Production

  • This compound derivatives have been used to produce chiral intermediates for pharmaceutical applications, exemplifying their utility in drug synthesis (Y. Ni et al., 2012).

Properties

IUPAC Name

pyridin-3-yl(pyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-11(9-3-6-12-7-4-9)10-2-1-5-13-8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNBEXFZRUHWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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